(S)-Methyl 2-amino-2-cyclobutylacetate
Overview
Description
(S)-Methyl 2-amino-2-cyclobutylacetate: is a chemical compound with the molecular formula C7H13NO2. It is a derivative of cyclobutane and contains an amino group and a methyl ester group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cyclobutylamine with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, using advanced techniques like continuous flow chemistry.
Chemical Reactions Analysis
(S)-Methyl 2-amino-2-cyclobutylacetate: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(S)-Methyl 2-amino-2-cyclobutylacetate: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
(S)-Methyl 2-amino-2-cyclobutylacetate: can be compared with other similar compounds such as (R)-Methyl 2-amino-2-cyclobutylacetate and ethyl 2-amino-2-cyclobutylacetate . The key differences lie in the stereochemistry and the alkyl group attached to the ester function, which can influence the compound's reactivity and biological activity.
Comparison with Similar Compounds
(R)-Methyl 2-amino-2-cyclobutylacetate
Ethyl 2-amino-2-cyclobutylacetate
Propyl 2-amino-2-cyclobutylacetate
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Properties
IUPAC Name |
methyl (2S)-2-amino-2-cyclobutylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQPLHPHZACOB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655133 | |
Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217784-81-0 | |
Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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